molecular formula C11H20N2O2 B7588926 3-(Oxepan-4-ylamino)piperidin-2-one

3-(Oxepan-4-ylamino)piperidin-2-one

Cat. No.: B7588926
M. Wt: 212.29 g/mol
InChI Key: RFGUQHFHKRSCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Oxepan-4-ylamino)piperidin-2-one is a heterocyclic compound that features both an oxepane and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amino alcohols with diols, catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .

Industrial Production Methods

Industrial production methods for 3-(Oxepan-4-ylamino)piperidin-2-one are designed to be efficient and scalable. Continuous flow reactions and microwave irradiation are often employed to accelerate the synthesis process and improve yields . These methods are advantageous as they allow for the production of large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Oxepan-4-ylamino)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactams.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields lactams, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Oxepan-4-ylamino)piperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Oxepan-4-ylamino)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Oxepan-4-ylamino)piperidin-2-one can be compared with other similar compounds, such as:

    Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals.

    Oxepane derivatives: These compounds contain the oxepane ring and are studied for their unique chemical properties.

The uniqueness of this compound lies in its combination of both the piperidinone and oxepane rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-(oxepan-4-ylamino)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11-10(4-1-6-12-11)13-9-3-2-7-15-8-5-9/h9-10,13H,1-8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGUQHFHKRSCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC2CCCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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